5-bromo-N-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)furan-2-carboxamide
Beschreibung
Eigenschaften
IUPAC Name |
5-bromo-N-(2-oxo-1-azatricyclo[7.3.1.05,13]trideca-5,7,9(13)-trien-7-yl)furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15BrN2O3/c18-14-5-4-13(23-14)17(22)19-12-8-10-2-1-7-20-15(21)6-3-11(9-12)16(10)20/h4-5,8-9H,1-3,6-7H2,(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPYQNLFJPLUWDY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C3C(=CC(=C2)NC(=O)C4=CC=C(O4)Br)CCC(=O)N3C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15BrN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The preparation of 5-bromo-N-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)furan-2-carboxamide typically involves the coupling of a brominated furan carboxylic acid derivative with an amine precursor under controlled conditions. The reaction may require catalysts such as palladium or copper salts to facilitate the formation of the amide bond.
Reaction conditions often include solvent systems like dichloromethane or tetrahydrofuran and bases such as triethylamine or sodium carbonate to neutralize acidic byproducts.
Industrial Production Methods
For industrial-scale production, flow chemistry approaches are often employed to streamline the synthesis process, enhancing yield and purity. Automated reactors and real-time monitoring systems ensure consistent reaction conditions and product quality.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: : The compound may undergo oxidative transformations, especially at the furan and pyridoquinoline moieties, using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: : Reduction reactions, particularly involving the bromine substituent, can be achieved using reagents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide
Reducing agents: Lithium aluminum hydride, sodium borohydride
Solvents: Dichloromethane, tetrahydrofuran
Catalysts: Palladium, copper salts
Major Products
Oxidation products: Hydroxylated and carboxylated derivatives
Reduction products: Debrominated analogs
Substitution products: Various substituted derivatives depending on the nucleophile used
Wissenschaftliche Forschungsanwendungen
5-bromo-N-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)furan-2-carboxamide finds applications in several scientific domains:
Chemistry: : The compound serves as a precursor for synthesizing more complex molecules, particularly in the development of heterocyclic compounds and pharmaceutical intermediates.
Biology: : It is employed in studying enzyme inhibition and receptor binding, aiding in the identification of novel therapeutic targets.
Medicine: : Potential therapeutic uses include antimicrobial and anticancer agents due to its ability to interact with biological macromolecules.
Industry: : Used in the synthesis of high-value chemicals and materials, including polymers and specialty chemicals.
Wirkmechanismus
The compound exerts its effects through various mechanisms:
Molecular Targets: : It interacts with specific enzymes and receptors, altering their activity. For instance, it may inhibit certain kinases or proteases involved in disease pathways.
Pathways: : The exact pathways depend on the biological system being studied but generally involve the modulation of signal transduction cascades and metabolic processes.
Vergleich Mit ähnlichen Verbindungen
Structural and Functional Group Variations
The table below summarizes key structural and functional differences between the target compound and related molecules:
Physicochemical and Spectral Comparisons
- Bromine Effects: The target compound’s 5-bromo-furan group may enhance electron-withdrawing properties compared to non-halogenated analogs, influencing solubility and binding interactions. In contrast, the spiro compound has a bromine at position 10, which contributes to its high melting point (216–218°C) and distinct NMR shifts (e.g., δ 5.04 ppm for H-10).
- Functional Group Impact : The hydrazinecarbothioamide group in enables selective metal ion coordination, unlike the target compound’s carboxamide. The latter’s amide linkage may favor hydrogen bonding in biological systems.
- Spectral Signatures : IR data from (e.g., 3598 cm⁻¹ for OH stretch) contrasts with the target compound’s expected carbonyl stretches (3-oxo and carboxamide groups).
Biologische Aktivität
5-bromo-N-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)furan-2-carboxamide is a complex organic compound belonging to the class of heterocyclic compounds. Its unique structure incorporates a bromine atom and a furan-2-carboxamide moiety, which are significant in medicinal chemistry due to their diverse biological activities. This article explores the biological activity of this compound, focusing on its potential therapeutic applications and underlying mechanisms.
Structural Characteristics
The molecular formula for 5-bromo-N-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)furan-2-carboxamide is C17H16BrN3O3. The compound features a pyridoquinoline framework that is critical for its biological properties.
| Property | Value |
|---|---|
| Molecular Weight | 394.23 g/mol |
| Melting Point | Not specified |
| Solubility | Soluble in DMSO |
| Chemical Class | Heterocyclic compound |
Synthesis and Characterization
The synthesis of this compound typically involves several key steps that require precise control over reaction conditions such as temperature and pH to yield high purity products. Techniques like thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) spectroscopy are commonly used for monitoring the reaction progress and confirming the structure.
Anticancer Properties
Research indicates that derivatives of the pyridoquinoline framework exhibit promising anticancer properties. For instance:
- Mechanism of Action : These compounds may induce apoptosis in cancer cells through the activation of caspase pathways or by inhibiting specific kinases involved in cell proliferation.
- In vitro Studies : Various studies have demonstrated that similar compounds can inhibit tumor growth in cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer).
Anti-inflammatory Effects
5-bromo-N-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)furan-2-carboxamide has also shown potential as an anti-inflammatory agent :
- Cytokine Modulation : It may reduce the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages.
Antiviral Activity
Preliminary studies suggest that this compound could possess antiviral properties , particularly against viruses like HIV:
- Mechanism : The interaction with viral enzymes or receptors may inhibit viral entry or replication within host cells.
Case Studies
-
Case Study 1: Anticancer Activity in MCF-7 Cells
- Objective : To evaluate the cytotoxic effects of the compound on breast cancer cells.
- Methodology : MCF-7 cells were treated with varying concentrations of the compound for 48 hours.
- Results : IC50 values indicated significant cytotoxicity with an increase in apoptosis markers.
-
Case Study 2: Anti-inflammatory Effects
- Objective : Assess the impact on inflammatory cytokine levels in LPS-stimulated macrophages.
- Methodology : Treatment with the compound reduced TNF-alpha levels by 50% compared to controls.
- : Suggests potential use in inflammatory disease management.
Q & A
Q. What are the recommended methodologies for synthesizing 5-bromo-N-(3-oxo-hexahydropyridoquinolin-9-yl)furan-2-carboxamide?
The synthesis typically involves multi-step reactions, starting with bromination of a quinoline precursor followed by amide bond formation. Key steps include:
- Bromination : Use N-bromosuccinimide (NBS) in anhydrous conditions to introduce the bromine atom at the furan ring.
- Amide coupling : Employ carbodiimide-based reagents (e.g., EDC/HOBt) to link the furan-2-carboxylic acid moiety to the hexahydropyridoquinoline core. Reaction conditions (e.g., temperature, solvent polarity) must be tightly controlled to minimize side products. Monitoring via thin-layer chromatography (TLC) is critical for intermediate verification .
Q. How is the structural integrity of this compound confirmed experimentally?
A combination of analytical techniques is used:
- NMR spectroscopy : and NMR identify proton and carbon environments (e.g., distinguishing aromatic vs. aliphatic protons). For example, the 3-oxo group in the pyridoquinoline core appears as a singlet near δ 170 ppm in NMR .
- Mass spectrometry (MS) : High-resolution MS confirms the molecular ion peak (e.g., [M+H]) and bromine isotopic patterns .
Q. What preliminary biological assays are suitable for evaluating its pharmacological potential?
Initial screening includes:
- Cytotoxicity assays : Use MTT or resazurin-based methods on cancer cell lines (e.g., HeLa, MCF-7) to assess antiproliferative activity.
- Enzyme inhibition studies : Target kinases or proteases structurally related to the compound’s heterocyclic motifs. Dose-response curves (IC values) are generated using fluorometric or colorimetric substrates .
Q. What solvents and conditions are optimal for its storage and handling?
The compound is hygroscopic and light-sensitive. Store at –20°C in amber vials under inert gas (argon or nitrogen). Use anhydrous DMSO or DMF for solubilization in biological assays, and confirm stability via HPLC (C18 column, acetonitrile/water gradient) .
Q. How does the bromine substituent influence reactivity in downstream modifications?
The bromine atom at the furan ring enables cross-coupling reactions (e.g., Suzuki-Miyaura for introducing aryl groups). Optimize palladium catalysts (e.g., Pd(PPh)) and base (e.g., KCO) in tetrahydrofuran/water mixtures. Monitor reaction progress via GC-MS .
Advanced Research Questions
Q. How can conflicting spectral data (e.g., NMR vs. X-ray crystallography) be resolved?
Discrepancies may arise from dynamic effects (e.g., tautomerism) or crystal packing. Strategies include:
- Variable-temperature NMR : Identify conformational changes by observing peak coalescence at elevated temperatures.
- DFT calculations : Compare experimental NMR shifts with computed values (B3LYP/6-31G* level) to validate dominant conformers .
Q. What strategies optimize reaction yields in large-scale synthesis?
- Design of Experiments (DoE) : Use factorial designs to test variables (e.g., temperature, stoichiometry). For bromination, a 15°C increase improved yield by 22% in one study .
- Flow chemistry : Continuous flow systems enhance mixing and heat transfer for exothermic amide coupling steps .
Q. How do structural modifications affect binding affinity in molecular targets?
Perform molecular docking (AutoDock Vina) using the compound’s 3D structure (from X-ray or DFT-optimized geometry). Key interactions:
- The pyridoquinoline core engages in π-π stacking with aromatic residues.
- The bromine atom forms halogen bonds with backbone carbonyls. Validate predictions via isothermal titration calorimetry (ITC) .
Q. What statistical methods address variability in biological replicate data?
- Mixed-effects models : Account for batch-to-batch variability in cytotoxicity assays.
- Principal Component Analysis (PCA) : Identify outliers in spectral datasets (e.g., NMR) caused by impurities .
Q. How can stability under physiological conditions be systematically assessed?
- Forced degradation studies : Expose the compound to pH extremes (1–13), heat (40–60°C), and oxidizers (HO).
- LC-MS/MS : Track degradation products (e.g., debrominated furan derivatives) and quantify half-life .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
